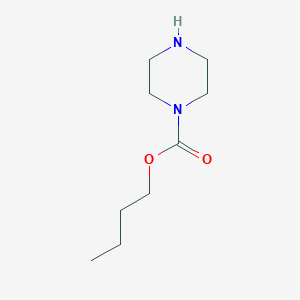

Butyl piperazine-1-carboxylate

Description

Overview of Piperazine (B1678402) Scaffolds in Chemical Synthesis and Medicinal Chemistry

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, represents one of the most significant heterocyclic motifs in the field of medicinal chemistry. bohrium.comnih.gov It is the third most common nitrogen-containing heterocycle found in drug discovery and is a core component of numerous blockbuster drugs, including the anticancer agent Imatinib and the erectile dysfunction medication Sildenafil. mdpi.com The prevalence of this scaffold is attributed to its unique physicochemical properties. The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond donors and acceptors, which often leads to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. bohrium.commdpi.com

Structurally, the 1,4-diamine arrangement within the piperazine ring offers relative rigidity and a defined three-dimensional shape, which can be crucial for specific and high-affinity interactions with biological targets. bohrium.comthieme-connect.com This versatile structure allows for straightforward chemical modification at one or both nitrogen atoms, enabling the synthesis of vast libraries of derivatives to explore structure-activity relationships (SAR). bohrium.com Consequently, piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antidepressant, antiviral, anti-inflammatory, and analgesic properties. nih.govmdpi.comthieme-connect.com The adaptability of the piperazine ring makes it an indispensable building block for the design and development of novel therapeutic agents. bohrium.comnih.gov

Significance of Butyl Piperazine-1-carboxylate as a Key Intermediate in Organic Synthesis

tert-Butyl piperazine-1-carboxylate, commonly known as 1-Boc-piperazine, is a pivotal intermediate in organic synthesis, primarily because the tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for one of the piperazine nitrogens. nordmann.globalchemicalbook.com This mono-protection strategy is crucial as it allows for selective functionalization of the free secondary amine at the N4 position, while the N1 amine remains unreactive. chemicalbook.com Once the desired modification at N4 is complete, the Boc group can be easily removed under acidic conditions, liberating the N1 amine for further reactions. This differential reactivity is fundamental to the construction of complex, unsymmetrically substituted piperazine derivatives, which are common in pharmacologically active molecules. mdpi.com

The synthesis of tert-butyl piperazine-1-carboxylate itself is a well-established process. A common laboratory and industrial method involves the controlled reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). chemicalbook.comrsc.org The reaction conditions can be optimized to favor the formation of the mono-protected product over the di-protected byproduct, di-tert-butyl piperazine-1,4-dicarboxylate. rsc.org

For example, one documented synthesis involves introducing a solution of Boc-anhydride to a chilled methanol (B129727) solution of piperazine. This method yields a mixture of the desired mono-Boc piperazine and the di-Boc byproduct, which can be used in subsequent steps, often without extensive purification. rsc.org

Table 1: Example Synthesis of tert-Butyl piperazine-1-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Product Ratio (mono:di) | Yield | Reference |

|---|---|---|---|---|---|

| Piperazine | Boc-anhydride | Methanol | 88:12 | 89% | rsc.org |

This role as a versatile building block is exemplified in the multi-step synthesis of kinase inhibitors, where tert-butyl piperazine-1-carboxylate is first reacted with a molecule like 4-fluoronitrobenzene. The resulting intermediate, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, undergoes further transformations, such as the reduction of the nitro group, to eventually build the final complex drug molecule. rsc.org

Research Trajectories and Emerging Applications of this compound Derivatives

The utility of tert-butyl piperazine-1-carboxylate as a foundational intermediate has led to its use in developing a diverse array of derivatives with significant therapeutic potential. Research trajectories are increasingly focused on creating highly specific and potent agents for various diseases by elaborating on this core structure.

One major area of research is in the development of agents for central nervous system (CNS) disorders. The piperazine moiety is a well-known pharmacophore for interacting with neurotransmitter receptors. smolecule.comevitachem.com Derivatives of tert-butyl piperazine-1-carboxylate are being investigated for their potential as antipsychotics, anxiolytics, and antidepressants by targeting dopamine (B1211576) and serotonin (B10506) receptor systems. smolecule.comevitachem.com For instance, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of molecules related to brexpiprazole, an atypical antipsychotic. vulcanchem.com

In oncology, research has leveraged this scaffold to create targeted cancer therapies. Derivatives have been synthesized as inhibitors of crucial cell signaling pathways. For example, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is an intermediate in the synthesis of compounds targeting poly (ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDK4/6), which are critical in cancer progression. smolecule.com Similarly, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a building block for KRASG12C inhibitors like Sotorasib and Adagrasib, which target a specific mutation in non-small cell lung cancer. mdpi.com

Another significant research trajectory is in the field of infectious diseases. The piperazine core has been incorporated into novel antimicrobial agents. A key intermediate, 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, is used in an improved synthesis process for oxazolidinone antimicrobials, a class of antibiotics effective against resistant bacteria. google.com Research has also shown that certain thioether-containing piperazine derivatives, synthesized from tert-butyl piperazine-1-carboxylate, exhibit promising activity against various cancer cell lines and bacterial strains.

Table 2: Selected Research Applications of this compound Derivatives

| Derivative Class | Intermediate | Therapeutic Area | Research Focus/Application | Reference(s) |

|---|---|---|---|---|

| Arylpiperazines | tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate | CNS Disorders | Synthesis of atypical antipsychotic agents (e.g., Brexpiprazole analogues) | vulcanchem.com |

| Acylpiperazines | tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | Oncology | Synthesis of PARP and CDK4/6 inhibitors for cancer therapy | smolecule.com |

| Pyrimidinylpiperazines | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Drug Discovery | Versatile scaffold for developing kinase inhibitors and other targeted therapies | cymitquimica.com |

| Phenylpiperazines | 4-(4-Benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Infectious Diseases | Key intermediate for the synthesis of oxazolidinone antimicrobials | google.com |

| Aminopyridinyl-piperazines | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Oncology | Building block for KRASG12C inhibitors used in lung cancer treatment | mdpi.com |

| Thioether Piperazines | tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate | Oncology / Infectious Diseases | Investigated for cytotoxicity against cancer cell lines and antimicrobial effects |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILAQOYFPLQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620873 | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-32-1 | |

| Record name | 1-Piperazinecarboxylic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization

Classical Synthetic Routes for tert-Butyl Piperazine-1-carboxylate

The synthesis of tert-Butyl piperazine-1-carboxylate, a key intermediate in the development of numerous pharmaceuticals, is primarily achieved through nucleophilic substitution reactions on the piperazine (B1678402) precursor. chemicalbook.com The principal challenge in this synthesis is achieving mono-substitution, as the symmetrical nature of piperazine presents the possibility of di-substitution.

Nucleophilic Substitution Reactions with Piperazine Precursors

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the piperazine ring is a critical step. This functionalization renders the two nitrogen atoms electronically distinct, thereby allowing for selective subsequent reactions.

tert-Butyl chloroformate (Boc-Cl) is a reagent used for the introduction of the Boc protecting group onto amines. However, it is known for its instability at room temperature and is not typically available commercially, often requiring fresh preparation before use. researchgate.net Its reaction with amines proceeds to form a carbamate (B1207046). In the case of a symmetric diamine like piperazine, controlling the reaction to achieve selective mono-acylation can be challenging and may lead to a mixture of mono-protected, di-protected, and unprotected piperazine. The use of this reagent for the mono-protection of piperazine is less prevalent in documented synthetic procedures, with other reagents often being favored.

The most common and well-documented method for the synthesis of tert-Butyl piperazine-1-carboxylate is the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. wikipedia.org This reagent is favored due to its stability and generally high reactivity towards amines to form N-tert-butoxycarbonyl (Boc) derivatives. wikipedia.orgechemi.com

The direct reaction involves the nucleophilic attack of a piperazine nitrogen atom on one of the carbonyl carbons of Boc₂O. A significant challenge with this method is the potential for the reaction to occur at both nitrogen atoms, leading to the formation of the di-substituted by-product, di-tert-butyl piperazine-1,4-dicarboxylate. chemicalbook.com This reduces the yield of the desired mono-protected product and necessitates extensive purification, often involving substantial washing with water, which increases operational costs. chemicalbook.com

To circumvent the issue of di-protection, one common strategy is to use a large excess of piperazine relative to the Boc anhydride. While effective, this approach is not always practical, especially when dealing with valuable or modified piperazine precursors.

| Reagent | Substrate | Key Challenge | Common Mitigation Strategy |

| Di-tert-butyl dicarbonate (Boc₂O) | Piperazine | Formation of di-substituted by-product | Use of excess piperazine |

The conditions under which the Boc protection of piperazine is carried out are critical for optimizing the yield and selectivity of the mono-protected product.

Anhydrous Conditions: Traditional methods often specify the use of anhydrous piperazine. chemicalbook.comchemicalbook.com This is to prevent the hydrolysis of the Boc anhydride, which can be sensitive to moisture. echemi.com However, sourcing and handling anhydrous piperazine can increase the cost of the synthesis. chemicalbook.com

Basic Conditions: The reaction is typically performed in the presence of a base. fishersci.co.uk The role of the base is to neutralize the tert-butoxycarbamic acid intermediate that forms, driving the reaction to completion. Common bases include sodium bicarbonate or organic bases like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.co.uk The reaction can be carried out under aqueous conditions using a base such as sodium bicarbonate. wikipedia.org

An effective method to improve the selectivity for mono-protection involves reacting piperazine with an acid, such as glacial acetic acid or hydrochloric acid, to form the mono-salt. chemicalbook.comrsc.org This protonates one of the nitrogen atoms, deactivating it towards the electrophilic Boc anhydride. The remaining free nitrogen can then react selectively, leading to a higher yield of tert-butyl piperazine-1-carboxylate. chemicalbook.com For instance, using one equivalent of HCl with piperazine has been shown to achieve isolated yields of 70-80% for the mono-Boc product. rsc.org Another approach involves forming a salt with formic acid in a methanol (B129727)/water solvent system before adding Boc₂O, which has been reported to yield the product in up to 98.6%. chemicalbook.com

The choice of solvent plays a significant role in the reaction's efficiency. Aprotic solvents are generally preferred to avoid reaction with the Boc anhydride.

Dichloromethane (B109758) (DCM): DCM is a commonly used solvent for this transformation. Its non-polar nature provides a good medium for the solubility of both piperazine and Boc anhydride. Reactions in DCM are often performed at room temperature.

Tetrahydrofuran (THF): THF is another widely used aprotic solvent. It is capable of dissolving the reactants and facilitating the reaction, often under mild conditions. fishersci.co.uk

Other solvents reported for Boc protection include acetonitrile, dioxane, and methanol. fishersci.co.uk The selection is often based on the specific reaction conditions, the scale of the synthesis, and downstream processing considerations.

| Condition | Reagent/Solvent | Purpose | Reported Yield | Reference |

| Acid Salt Formation | Piperazine, Glacial Acetic Acid, then Boc₂O | Improves mono-substitution selectivity | - | chemicalbook.com |

| Acid Salt Formation | Piperazine, Formic Acid, then Boc₂O in Methanol/Water | Improves mono-substitution selectivity | 98.6% | chemicalbook.com |

| Basic Conditions | Boc₂O, Sodium Bicarbonate in Chloroform/Water | Base-mediated protection | - | fishersci.co.uk |

| Anhydrous Conditions | Anhydrous Piperazine, Boc₂O | Prevents hydrolysis of Boc₂O | - | chemicalbook.com |

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

Alkylation of Secondary Nitrogen

Once tert-butyl piperazine-1-carboxylate is synthesized, the remaining secondary amine (N-H) is available for further functionalization, most commonly through alkylation or arylation reactions. researchgate.net This selective functionalization is the primary reason for the initial mono-Boc protection.

A variety of electrophiles can be used to alkylate the secondary nitrogen. This can be achieved using alkyl halides (e.g., bromides or iodides) in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or acetonitrile. researchgate.net Reductive amination, reacting the Boc-piperazine with an aldehyde and a reducing agent like sodium triacetoxyborohydride, is another effective method that avoids the potential for over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net

Furthermore, the secondary amine of Boc-piperazine is a key substrate in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. chemicalbook.comnih.gov This reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate, a critical transformation in the synthesis of many pharmaceutical agents. nih.govwikipedia.org This method has largely replaced harsher, older techniques for creating aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.org Catalyst systems for this reaction have evolved to allow for the coupling of a wide array of aryl partners under increasingly mild conditions. wikipedia.org For example, the coupling of N-Boc-piperazine with 4-bromotoluene (B49008) using a palladium catalyst can be achieved in as little as 5 minutes with a 96% yield. rsc.org

Using 3-Bromo-1-propanol (B121458) or Epoxypropane

The alkylation of tert-butyl piperazine-1-carboxylate with bifunctional reagents like 3-bromo-1-propanol introduces a hydroxypropyl side chain. This reaction proceeds via a standard nucleophilic substitution mechanism, where the secondary nitrogen of the piperazine ring attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion. The resulting product, tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, is a valuable intermediate for further chemical modifications.

Alternatively, epoxides such as epoxypropane (propylene oxide) can be used as alkylating agents. The reaction involves the nucleophilic ring-opening of the strained epoxide ring by the piperazine's secondary amine. This process typically occurs at the less sterically hindered carbon of the epoxide, yielding a secondary alcohol on the newly introduced side chain.

Catalysis with Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

The efficiency of the aforementioned alkylation reactions is highly dependent on the choice of base. The base serves to either deprotonate the secondary amine, increasing its nucleophilicity, or to neutralize the acidic byproduct (e.g., HBr) generated during the reaction.

Potassium Carbonate (K₂CO₃) is a moderately strong inorganic base commonly employed in these reactions. It is effective in scavenging the acid formed during the alkylation with alkyl halides. In a typical procedure, tert-butyl piperazine-1-carboxylate is reacted with an electrophile, such as propargyl bromide, in the presence of K₂CO₃ in a solvent like dimethylformamide (DMF). ijprajournal.com The base ensures the reaction proceeds to completion by shifting the equilibrium.

Sodium Hydride (NaH) is a much stronger, non-nucleophilic base. It is used when a more potent nucleophile is required. NaH irreversibly deprotonates the secondary amine of the piperazine, generating the corresponding sodium amide salt. This highly reactive species can then readily react with electrophiles. This method is particularly useful for less reactive alkylating agents or when complete and rapid deprotonation is necessary to avoid side reactions.

The choice between these bases depends on the reactivity of the electrophile and the desired reaction conditions.

| Reagent | Base | Solvent | Typical Conditions | Product Type |

| Propargyl Bromide | K₂CO₃ | DMF | Room Temperature, 4-5 hours | N-alkylated piperazine |

| tert-Butyl bromoacetate (B1195939) | Triethylamine (B128534) | Tetrahydrofuran | Room Temperature, overnight | N-alkylated piperazine |

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has introduced powerful catalytic methods that enable the construction of complex molecular architectures based on the butyl piperazine-1-carboxylate core under mild and efficient conditions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and functional group tolerance. acsgcipr.org

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the direct linkage of the secondary amine of tert-butyl piperazine-1-carboxylate to an aryl or heteroaryl halide (or sulfonate). acsgcipr.orgwikipedia.orgsigmaaldrich.com This transformation is invaluable for the synthesis of N-arylpiperazines, a common motif in pharmaceuticals. matthey.com The reaction typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a specialized phosphine (B1218219) ligand (such as XPhos, RuPhos, or BINAP), and a base (commonly sodium tert-butoxide or cesium carbonate) in an anhydrous solvent like toluene (B28343) or dioxane. libretexts.org The choice of ligand is critical and is tailored to the specific substrates being coupled. libretexts.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield |

| 2-Bromo-4-tert-butylaniline | 2-Bromo-4-tert-butylaniline (self-coupling) | Pd₂(dba)₃ / Tri-t-butyl phosphine | NaOtBu | Toluene | 55% |

| 2-Bromo-5-methoxyaniline | 2-Bromo-5-methoxyaniline (self-coupling) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 72% |

| Aryl Bromides | Primary Amines | Pd(BINAP) | NaOtBu | Toluene | Good |

The table shows representative conditions for Buchwald-Hartwig reactions. Specific yields vary based on substrates. libretexts.orgclockss.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. mdpi.comresearchgate.net In the context of this compound, this reaction is typically used to build more complex molecules where the piperazine moiety is already attached to one of the coupling partners. For instance, a tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate can be coupled with various arylboronic acids to synthesize biaryl structures containing the piperazine unit. This modular approach allows for the rapid generation of diverse compound libraries. The reaction conditions are similar to other palladium-catalyzed couplings, requiring a palladium source, a ligand, and a base. mdpi.com

| Electrophile | Boronic Acid | Catalyst | Base | Solvent |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | NaOtBu | Methanol |

| Aryl Bromide | Phenylboronic acid | (tBubpy)PdCl₂ | K₂CO₃ | Alcohol |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene |

This table illustrates typical components for Suzuki-Miyaura cross-coupling reactions. mdpi.commdpi.com

Photochemical Synthesis and Photoredox Catalysis

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under exceptionally mild conditions. tcichemicals.com This approach utilizes a photocatalyst (often based on iridium or organic dyes like acridinium (B8443388) salts) that, upon absorbing light, can initiate single-electron transfer processes to generate highly reactive radical intermediates. thieme-connect.comacs.org

This technology has been applied to the synthesis and functionalization of piperazines. nih.govresearchgate.net For example, methods have been developed for the direct C-H alkylation of piperazine substrates, where a photocatalyst selectively generates an α-carbamyl radical from a carbamate-protected piperazine, which can then be trapped by an alkylating agent. nih.govresearchgate.net Another strategy involves the photocatalytic decarboxylative annulation of glycine-based diamines with aldehydes to construct the 2-substituted piperazine core. tcichemicals.com These light-driven methods offer novel pathways to complex piperazine derivatives that are often complementary to traditional thermal reactions. tcichemicals.comacs.org A Chinese patent describes a one-step synthesis of a derivative via a light-irradiated reaction using an acridine (B1665455) salt photocatalyst. google.com

| Reaction Type | Reactants | Photocatalyst | Light Source | Key Feature |

| Decarboxylative Annulation | Glycine derivative + Aldehyde | Ir[(ppy)₂(dtbbpy)]PF₆ | Blue LEDs | Forms 2-substituted piperazines |

| C-H Functionalization | Carbamate-protected piperazine | Acridinium salt | Visible Light | Direct C-H alkylation |

| C-N Coupling | 2-Aminopyridine (B139424) + N-Boc-piperazine | Acridine salt | Light Irradiation | One-step synthesis of N-arylpiperazine |

Flow Chemistry and Microwave-Assisted Synthesis

Modern synthetic techniques like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including enhanced reaction control, faster reaction times, and improved safety profiles. One study details the synthesis of various piperazine derivatives, starting from N-Boc piperazine, using microwave irradiation to significantly reduce reaction times in the creation of complex triazole-based structures. scipublications.com This demonstrates the utility of microwave energy in the rapid elaboration of the this compound scaffold.

Continuous flow reactors provide exceptional control over reaction parameters such as temperature, pressure, and residence time, which is critical for optimizing selectivity and yield. researchgate.net The synthesis of tert-Butyl piperazine-1-carboxylate from piperazine and di-tert-butyl dicarbonate (Boc-anhydride) is a prime example where flow chemistry excels. The primary challenge in this synthesis is achieving selective mono-protection while minimizing the formation of the di-protected byproduct, di-tert-butyl piperazine-1,4-dicarboxylate. rsc.orgsigmaaldrich.com

In a continuous flow setup, a solution of piperazine can be mixed with a solution of Boc-anhydride at a controlled temperature within a microreactor or a coil reactor. rsc.orgsigmaaldrich.com This precise control allows for the optimization of molar ratios and reaction times to maximize the yield of the desired mono-Boc product. Research has shown that using a slight excess of piperazine and carefully controlling the residence time in a flow system can significantly favor the formation of tert-Butyl piperazine-1-carboxylate. One study successfully used a Syrris FRX-100 reaction system to introduce a solution of Boc-anhydride into a solution of piperazine, achieving a product mixture with an 88:12 ratio of mono- to di-Boc piperazine. rsc.org

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is fundamental to maximizing the yield and purity of tert-Butyl piperazine-1-carboxylate, primarily by controlling the selectivity of the mono-N-protection of piperazine.

Temperature Control for Minimizing Side Reactions

Temperature is a critical parameter in the synthesis of tert-Butyl piperazine-1-carboxylate. The reaction between piperazine and Boc-anhydride is exothermic, and without proper temperature control, the formation of the undesired di-Boc-piperazine byproduct increases. sigmaaldrich.com Conducting the initial mixing of reactants at a reduced temperature (e.g., 0 °C) helps to manage the initial exotherm and improve selectivity for the mono-protected product. rsc.org In flow chemistry systems, the high surface-area-to-volume ratio of the reactors allows for highly efficient heat exchange, enabling precise temperature control throughout the reaction, which is a key advantage over larger-scale batch reactors. sigmaaldrich.com For subsequent reactions involving the synthesized Boc-piperazine, such as N-arylation, temperature control remains important. For instance, a patented method for a cyclization reaction to form N-Boc piperazine specifies a controlled temperature of 60 °C to achieve high yield and purity. google.com

Solvent Selection and Influence on Reaction Efficiency

The choice of solvent significantly impacts the reaction's efficiency, selectivity, and ease of workup. For the mono-Boc protection of piperazine, the solvent must keep the starting materials and products in solution to prevent clogging, especially in flow reactors. Apolar solvents such as dichloromethane or toluene have been found to cause precipitation and reactor blockage. sigmaaldrich.com Methanol has been identified as an effective solvent that maintains the homogeneity of the reaction mixture at room temperature. rsc.orgsigmaaldrich.com In one optimized flow synthesis, methanol was used to dissolve both piperazine and Boc-anhydride, leading to a high-yielding reaction with good selectivity. rsc.org The solvent also plays a role in the reaction rate and can influence the reactivity of the nucleophilic piperazine. The selection of an appropriate solvent is therefore a key step in the optimization process.

Catalyst Screening and Loading Optimization

The synthesis of this compound and its derivatives often relies on catalytic processes to ensure efficiency and high yields. The selection of an appropriate catalyst and the optimization of its loading are critical parameters that significantly influence the reaction outcome, rate, and purity of the product. Research in this area has explored various catalytic systems, including traditional metal catalysts and modern photocatalysts.

One common approach involves catalytic hydrogenation for the formation of the piperazine ring. Studies have utilized catalysts such as Palladium on carbon (Pd/C) and Raney nickel (Ra-Ni). For instance, in the synthesis of Boc-protected piperazines from dioximes, a 5%-Pd/C catalyst was used. The loading was established at 50 mg of the catalyst for every 0.5 mmol of the dioxime substrate. Similarly, Raney nickel has been employed under comparable conditions, with a suspension of approximately 50 mg per 0.5 mmol of the reactant being effective.

In other synthetic routes, such as the reduction of a nitro group on a phenylpiperazine precursor, Palladium on carbon is also a catalyst of choice. A typical loading for this transformation is 10% w/w of the catalyst relative to the starting material. For example, the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was successfully carried out using 146 mg of 10% Pd/C for 1.46 g (4.75 mmol) of the substrate.

More advanced methodologies have incorporated photocatalysis, which avoids the use of heavy metal catalysts. In the synthesis of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, an acridine salt photocatalyst has proven to have high catalytic efficiency. The optimization of catalyst loading in this system is controlled by the molar concentration ratio. An effective ratio was found to be between 0.05 and 0.50 molar equivalents of the acridine salt photocatalyst relative to the 2-aminopyridine reactant.

The table below summarizes findings from various studies on catalyst screening and loading for reactions involving the synthesis of this compound or its closely related derivatives.

| Catalyst | Substrate Type | Catalyst Loading | Reference |

| 5% Palladium on Carbon | Dioxime | 50 mg per 0.5 mmol of substrate | |

| Raney Nickel | Dioxime | ~50 mg per 0.5 mmol of substrate | |

| 10% Palladium on Carbon | Nitrophenylpiperazine | 10% w/w | |

| Acridine Salt Photocatalyst | 2-aminopyridine | 0.05-0.50 molar equivalents |

Monitoring Reaction Progress: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of organic reactions, including the synthesis of this compound. It allows for the rapid, qualitative assessment of a reaction mixture by separating its components—reactants, intermediates, and products—based on their differential adsorption to a stationary phase.

In the context of synthesizing Boc-protected piperazines, TLC is routinely performed using commercially available, precoated aluminum-backed silica (B1680970) gel plates. A common choice is Merck F254 silica plates, where F254 indicates the presence of a fluorescent indicator that allows for visualization of spots under UV light at a wavelength of 254 nm.

The procedure involves spotting a small amount of the reaction mixture onto the TLC plate, which is then placed in a sealed chamber containing an appropriate solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates. The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of the product spot.

Visualization of the separated spots on the TLC plate can be achieved through various methods. In addition to UV illumination, chemical staining agents are often used. Common stains include iodine, which typically reveals organic compounds as brown spots, potassium permanganate (B83412) (KMnO4), which reacts with oxidizable functional groups, and ninhydrin (B49086) solution, which is particularly useful for detecting primary and secondary amines.

Chemical Reactivity and Derivatization Studies

Reactions at the Piperazine (B1678402) Nitrogen

The presence of an unprotected secondary amine makes the N-4 position of the piperazine ring a primary site for nucleophilic attack, enabling the introduction of a wide array of substituents. The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a protecting group, preventing disubstitution and allowing for controlled, mono-functionalization. chemicalbook.com

The secondary amine of tert-Butyl piperazine-1-carboxylate readily participates in nucleophilic substitution reactions with electrophilic partners such as alkyl halides and acyl chlorides.

N-Alkylation: The reaction with alkyl halides, typically in the presence of a base to neutralize the resulting hydrohalic acid, leads to the formation of N-alkylated derivatives. For instance, the reaction with tert-butyl bromoacetate (B1195939) in the presence of triethylamine (B128534) yields tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. researchgate.net This reaction proceeds under mild conditions and provides a straightforward method for introducing ester-containing side chains. researchgate.net

N-Acylation: Acylation of the piperazine nitrogen is achieved using acyl chlorides. This reaction is generally rapid and results in the formation of a stable amide bond. An example includes the reaction of 3-acetyl-18β-glycyrrhetinic acid acyl chloride with 1-Boc-piperazine to form the corresponding piperazinyl amide. This particular synthesis highlights the utility of 1-Boc-piperazine in modifying complex natural products.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| tert-Butyl piperazine-1-carboxylate | tert-Butyl bromoacetate | Triethylamine, Tetrahydrofuran, 60 °C | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | researchgate.net |

| tert-Butyl piperazine-1-carboxylate | Bromoethyl acetate (B1210297) | Carbonate base, Acetonitrile or DMF | N-tert-butyloxycarbonyl-piperazine ethyl acetate | google.com |

| tert-Butyl piperazine-1-carboxylate | 3-acetyl-18β-glycyrrhetinic acid acyl chloride | Base | Piperazinyl amide of 3-acetyl-18β-glycyrrhetinic acid |

Beyond simple alkylation and acylation, tert-Butyl piperazine-1-carboxylate is a key precursor in several sophisticated coupling reactions that lead to a diverse range of substituted piperazine derivatives. These methods are fundamental in medicinal chemistry for the synthesis of pharmaceutical agents.

One of the most powerful methods for forming N-aryl bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the linkage of the piperazine nitrogen to various aryl halides, providing access to a broad spectrum of N-arylpiperazine derivatives. chemicalbook.com Similarly, copper-catalyzed cross-coupling reactions with aryl iodides have also been reported. chemicalbook.com These derivatives are prevalent scaffolds in many biologically active compounds. For example, this methodology is employed in the synthesis of precursors for compounds like Trazodone. chemicalbook.com

The compound also serves as an intermediate in the multi-step synthesis of complex heterocyclic systems, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, which have applications in drug discovery. chemicalbook.com

Table 2: Examples of Substituted Piperazine Derivatives

| Reaction Type | Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | N-Arylpiperazines | chemicalbook.com |

| Copper-Catalyzed Cross-Coupling | Aryl iodides, CuBr/1,1′-bi-2-naphthol | N-Arylpiperazines | chemicalbook.com |

| Amidation | 3-acetyl-18β-glycyrrhetinic acid | Piperazinyl amides | |

| Photoredox-Catalyzed C-H Arylation | 1,4-dicyanobenzene, Ir(ppy)3 catalyst | α-Arylated piperazines | beilstein-journals.org |

Reactivity of the Carboxylate Group

The tert-butoxycarbonyl (Boc) group is primarily a protecting group, and its reactivity is centered on its removal (deprotection) to liberate the N-1 amine.

The carbamate (B1207046) ester bond of the Boc group is sensitive to acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, results in the cleavage of the tert-butyl-oxygen bond. reddit.com This process efficiently removes the Boc group, yielding the free piperazine or its corresponding salt, along with isobutylene (B52900) and carbon dioxide as byproducts. The mechanism proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which makes the deprotection highly favorable under acidic conditions. reddit.com

Conversely, the Boc group is generally stable under basic conditions. reddit.com While esters are typically susceptible to base-catalyzed hydrolysis (saponification), the steric hindrance of the bulky tert-butyl group and the electronic nature of the carbamate make it resistant to nucleophilic attack by hydroxide (B78521) ions. reddit.com However, some derivatives, such as N-tert-butyloxycarbonyl-piperazine ethyl acetate, can be hydrolyzed using strong bases like lithium hydroxide. google.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. mdpi.com While specific studies on the transesterification of Butyl piperazine-1-carboxylate are not widely documented, the reaction is plausible under certain catalytic conditions. Enzymatic catalysis, for instance, using lipases, has been shown to facilitate transesterification on structurally related N-Boc protected esters. nih.gov Such reactions are often performed in organic solvents to achieve high conversion rates. Chemical catalysts can also promote transesterification, although the conditions must be carefully selected to avoid premature deprotection of the Boc group. organic-chemistry.org

Oxidation and Reduction Reactions

The piperazine ring and the Boc group exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The parent piperazine molecule is susceptible to oxidation, particularly in aqueous solutions at elevated temperatures, which can lead to the formation of products like piperazinol, piperazinone, and ethylenediamine (B42938), eventually degrading to ammonia (B1221849) and formate. utexas.edu This degradation can be accelerated by the presence of dissolved oxygen and metal ions like iron. utexas.edu While the N-1 position of this compound is protected by the electron-withdrawing carbamate group, which may offer some stability, the unprotected N-4 nitrogen and the adjacent C-H bonds remain potential sites for oxidation under harsh conditions.

Reduction: The piperazine ring and the carbamate functional group are generally stable to many common reducing agents. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a widely used method, not for reducing the piperazine core, but for cleaving other protecting groups that may be present on a derivative, such as a benzyl (B1604629) group on the N-4 nitrogen. beilstein-journals.org This chemoselectivity allows for the selective deprotection of one nitrogen while the Boc-protected nitrogen remains intact, further highlighting the synthetic utility of the Boc group in complex molecule synthesis.

Oxidation of Side Chains

While the tert-butyl group of the carbamate is generally stable towards oxidation, the piperazine ring itself can undergo oxidative transformations at both its nitrogen and carbon atoms. researchgate.net These reactions are significant for modifying the core structure of the molecule.

N-Oxidation: The unprotected secondary amine of the piperazine ring is susceptible to N-oxidation. Treatment with oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide can lead to the formation of piperazine N-oxides. ambeed.comrsc.org Kinetic studies on the oxidation of piperazine and its N-alkyl derivatives using reagents like bromamine-T have also been conducted, indicating the formation of corresponding N-oxides. researchgate.net

C-H Oxidation: The carbon atoms of the piperazine ring, particularly those adjacent to the nitrogen atoms (α-carbons), can be oxidized. For instance, piperazine derivatives can be oxidized using mercury-EDTA to yield piperazine-2,3-diones. nih.gov Theoretical studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals show that the reaction proceeds via hydrogen abstraction from the C-H bonds, leading to carbon-centered radicals. chemrxiv.org These radicals can subsequently react with molecular oxygen to form products like cyclic imines or amides. chemrxiv.org

| Reaction Type | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| N-Oxidation | Peracids (m-CPBA), H₂O₂ | Piperazine N-oxide | ambeed.comrsc.org |

| N-Oxidation | Bromamine-T | N-oxide | researchgate.net |

| C-H Oxidation | Mercury-EDTA | Piperazine-2,3-dione | nih.gov |

| C-H Oxidation | OH radical / O₂ | Cyclic imine, Cyclic amide | chemrxiv.org |

Reduction of Functional Groups

The primary functional group available for reduction in 1-Boc-piperazine is the carbamate itself. While the Boc group is generally stable to many reductive conditions, such as catalytic hydrogenation, specific methods have been developed for its transformation. researchgate.net

Research has demonstrated a magnesium-catalyzed reduction of cyclic carbamates, including N-Boc protected amines. organic-chemistry.org This reaction effectively reduces the carbamate functional group to yield N-methyl amines. This transformation is significant as it provides a method for converting the N-Boc-piperazine scaffold into an N-methyl-piperazine derivative, which can be a crucial structural motif in biologically active molecules. organic-chemistry.org

| Reagent/Catalyst | Product Type | Significance | Reference |

|---|---|---|---|

| Magnesium Catalyst | N-methyl amine | Converts the carbamate to an N-methyl group, providing access to N-methylated piperazine derivatives. | organic-chemistry.org |

Formation of Bioconjugates

While 1-Boc-piperazine itself is protected, its deprotected form, piperazine, is a valuable reagent for the formation of bioconjugates, particularly in peptide chemistry. After the acidic cleavage of the Boc group, the resulting free piperazine can be coupled to biomolecules like peptides. chemistrysteps.com

Piperazine-based derivatives are utilized for the derivatization of carboxyl groups on peptides, a key step in creating peptide bioconjugates. nih.govresearchgate.net This is typically achieved using standard peptide coupling reagents. The free secondary amine of a piperazine derivative reacts with the carboxylic acid of a peptide in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govresearchgate.net

Studies have shown that using piperazine derivatives for this purpose can yield derivatized peptides with high efficiency, often exceeding 94%. nih.govresearchgate.net A significant advantage of this derivatization is the enhancement of the ionization efficiency of the peptides in mass spectrometry analysis, which facilitates their detection and identification in proteomic studies. nih.gov

| Piperazine Derivative | Coupling Reagents | Application | Observed Outcome | Reference |

|---|---|---|---|---|

| 1-(2-pyridyl)piperazine (2-PP) | EDC, HOAt, TFA | Peptide carboxyl group derivatization | >94% yield, improved ionization efficiency | nih.govresearchgate.net |

| 1-(2-pyrimidyl)piperazine (2-PMP) | EDC, HOAt, TFA | Peptide carboxyl group derivatization | >94% yield, improved ionization efficiency | nih.govresearchgate.net |

| 1-(4-pyridyl)piperazine (4-PP) | EDC, HOAt, TFA | Peptide carboxyl group derivatization | >94% yield | nih.govresearchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Pharmacological Research of Butyl Piperazine-1-carboxylate Derivatives

Modulation of Neurotransmitter Receptors (Serotonin and Dopamine (B1211576) Receptors)

Derivatives of this compound have been a focal point in the quest for selective ligands for serotonin (B10506) and dopamine receptors, which are crucial targets for treating neuropsychiatric disorders. The structural flexibility of the piperazine (B1678402) ring, coupled with the butyl linker, allows for systematic modifications to optimize binding affinity and selectivity.

Research has shown that N4-substitution of arylpiperazines can significantly enhance their affinity for 5-HT1A serotonin receptors. nih.gov For instance, derivatives where an aryl group (such as phenyl, 2-methoxyphenyl, or 1-naphthyl) is linked to a piperazine ring, which in turn is connected to a phthalimido or benzamido group via a four-methylene unit (butyl chain), exhibit high affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a remarkably high affinity with a Ki value of 0.6 nM. nih.gov

In the realm of dopamine receptors, this compound derivatives have been instrumental in developing potent and selective antagonists for the D3 receptor subtype, a key target in the treatment of substance abuse and other neuropsychiatric conditions. nih.govnih.govacs.org The high sequence homology between D2 and D3 receptors has posed a significant challenge in achieving selectivity. acs.org However, synthetic studies have revealed that a 2,3-dichlorophenylpiperazine moiety linked to an arylamido function through a butyl chain provides a structural basis for high-affinity D3 receptor binding. nih.gov A series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides were synthesized and evaluated, showing a wide range of D3 binding affinities (Ki = 0.6-1080 nM) and D3/D2 selectivities (2-97). nih.gov Further modifications, such as incorporating aza-aromatic units, have led to compounds with Ki values of less than 10 nM at the D3 receptor and a D2R/D3R selectivity ratio ranging from 5.4 to 56-fold. acs.org

Table 1: Binding Affinities of this compound Derivatives at Serotonin and Dopamine Receptors

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Selectivity |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM | High for 5-HT1A |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | Dopamine D3 | 0.6 - 1080 nM | 2-97 fold for D3 over D2 |

| Acylaminobutylpiperazines with aza-aromatic units | Dopamine D3 | <10 nM | 5.4 - 56 fold for D3 over D2 |

Anxiolytic and Antidepressant Effects

The modulation of serotonergic and dopaminergic pathways by this compound derivatives has translated into promising anxiolytic and antidepressant-like effects in preclinical studies. The arylpiperazine moiety is a common feature in many clinically used anxiolytic and antidepressant drugs, and its incorporation into the this compound scaffold has yielded compounds with significant central nervous system activity. unina.it

Studies on new arylpiperazine derivatives have confirmed their anxiolytic potential. unina.it For example, in the four-plate test in mice, a novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated statistically significant anxiolytic-like activity at a dose of 50 mg/kg. nih.gov This effect was found to be mediated by the opioid system, as it was abolished by pretreatment with naloxone. nih.gov Furthermore, research on a new phenylpiperazine derivative, LQFM005, and its hydroxylated metabolite has demonstrated both anxiolytic and antidepressant-like effects in mice. nih.gov

The mechanism of action for these effects is often linked to the interaction with 5-HT1A receptors. unina.it The anxiolytic-like effects of some new arylpiperazine derivatives have been suggested to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. unina.it The development of these compounds offers a potential avenue for new therapeutics with faster onset of action and fewer side effects compared to existing treatments for anxiety and depression. unina.it

Histamine (B1213489) H3 Receptor Binding Affinity Studies

The histamine H3 receptor, primarily expressed in the central nervous system, is an important target for the treatment of various neurological and psychiatric disorders, including cognitive deficits and sleep-wake cycle disturbances. nih.govwikipedia.org The development of H3 receptor antagonists has been an active area of research, and the this compound scaffold has been utilized in the design of such ligands. nih.gov

The synthesis of novel phenyl(piperazin-1-yl)methanones, which are histamine H3 receptor antagonists, has involved the use of tert-butyl piperazine-1-carboxylate as a starting material. nih.gov These efforts have led to the discovery of high-affinity H3 antagonists. nih.gov For example, a series of (4-aminobutyn-1-yl)benzylamines were prepared, and their structure-activity relationship was examined, leading to the identification of a selective histamine H3 antagonist with desirable drug-like properties. nih.gov This highlights the utility of the piperazine core, which can be derived from this compound, in targeting the H3 receptor.

Antimicrobial and Anticancer Activities

Beyond their effects on the central nervous system, derivatives of this compound have demonstrated significant potential as antimicrobial and anticancer agents. The piperazine nucleus is a key pharmacophore in a variety of bioactive molecules, and its derivatives have been extensively studied for these therapeutic applications.

A number of studies have reported the synthesis of piperazine derivatives with potent antibacterial activity against a range of pathogenic bacteria. For instance, a study on novel piperazine molecules showed that several compounds exhibited antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Shigella flexneri, Methicillin-Resistant Staphylococcus aureus (MRSA), and Staphylococcus aureus. ijcmas.com One compound, RL-308, was particularly effective against MRSA and S. aureus, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL and 2 µg/mL, respectively. ijcmas.com Another study on piperazine-tethered derivatives also reported antimicrobial activity. nih.gov

Furthermore, N,N′-disubstituted piperazines have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Some of these compounds exhibited higher activity than the reference drug gentamicin. mdpi.com The mechanism of action for some of these derivatives is thought to involve the inhibition of essential bacterial enzymes, such as enoyl-ACP reductase. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Bacterial Strains

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |

| RL-308 | MRSA | 0.5 |

| RL-308 | Staphylococcus aureus | 2 |

| N,N′-disubstituted piperazines (e.g., compound 6c) | Escherichia coli | 8 |

| N,N′-disubstituted piperazines (e.g., compounds 4, 6c, 6d) | Staphylococcus aureus | 16 |

The piperazine scaffold is present in a number of FDA-approved anticancer drugs, underscoring its importance in oncology drug discovery. nih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

For example, a study on piperazine-tethered derivatives of alepterolic acid identified compounds that were effective against HepG2 (hepatoma) and MDA-MB-231 (triple-negative breast cancer) cells, while being less toxic to A549 (lung cancer) and MCF-7 (estrogen receptor-positive breast cancer) cells. nih.gov One derivative, compound 3n, was particularly potent against MDA-MB-231 cells with an IC50 value of 5.55 ± 0.56 μM and was found to induce caspase-dependent apoptosis. nih.gov

Another study on new benzimidazole-piperazine hybrids reported cytotoxic activity against human MCF-7 and A549 cancer cells. dntb.gov.ua Furthermore, novel derivatives of 1,3,4-oxadiazoles containing a t-butylphenyl group showed significant cytotoxicity against MCF-7 cell lines, with IC50 values as low as 3.69 µM. nanobioletters.com

Table 3: IC50 Values of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |

| Piperazine-tethered alepterolic acid derivative (3n) | MDA-MB-231 | 5.55 ± 0.56 |

| 1,3,4-oxadiazole derivative (7d) | MCF-7 | 3.69 |

| 1,3,4-oxadiazole derivative (7b) | MCF-7 | 6.74 |

Mechanism of Antimicrobial Action

Derivatives of this compound have been investigated for their antimicrobial properties, with research pointing towards mechanisms that disrupt bacterial integrity and community structures.

Biofilm Inhibition: Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the bacteria from antibiotics and host immune responses. nih.gov The inhibition of biofilm formation is a key strategy to combat persistent infections. nih.gov Piperazine derivatives have shown potential as fungal biofilm inhibitors. nih.gov For instance, certain piperazine-sulphonamide linked Schiff bases have demonstrated higher inhibitory activity against Candida albicans biofilms than the standard antifungal drug fluconazole. nih.gov The mechanism of action is thought to involve the disruption of the EPS matrix, which is crucial for the structural integrity of the biofilm. nih.gov

Cell Membrane Depolarization: The bacterial cell membrane is a critical target for antimicrobial agents. Its depolarization can lead to the leakage of cellular contents and ultimately cell death. nih.gov While specific studies on this compound's direct effect on cell membrane depolarization are not extensively detailed in the provided results, the general class of piperazine derivatives has been shown to interact with and disrupt bacterial cell membranes. nih.gov This interaction is often facilitated by the physicochemical properties of the piperazine ring and its substituents, which can lead to the dissipation of the membrane potential. nih.gov

Neuroscience Research and Central Nervous System (CNS) Applications

Derivatives built upon the this compound framework are instrumental in the development of novel agents for treating CNS disorders. The piperazine moiety is a common feature in drugs targeting central nervous system receptors. Researchers leverage this scaffold to design compounds with high affinity and selectivity for specific neurological targets, such as dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurodegenerative conditions.

One significant area of research involves the development of selective ligands for dopamine D3 receptors (D3R), which are a key target for treating conditions like schizophrenia and substance abuse. A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, derived from the core piperazine structure, have been synthesized and evaluated for their binding affinities. These studies demonstrate that subtle modifications to the aryl group attached to the piperazine ring can dramatically alter the compound's affinity and selectivity for D3R over D2R, highlighting the therapeutic potential of these derivatives in neuroscience.

A fundamental challenge in developing drugs for CNS disorders is ensuring the molecule can cross the highly selective blood-brain barrier (BBB). The BBB is a protective layer of endothelial cells that separates the circulating blood from the brain's extracellular fluid, restricting the passage of most substances. For a CNS-active drug to be effective, it must possess specific physicochemical properties that facilitate its transport across this barrier, primarily low molecular weight and optimal lipid solubility.

While high lipophilicity can improve BBB penetration, it must be carefully balanced to avoid issues like increased metabolic breakdown. The structural features of piperazine derivatives can be fine-tuned to achieve this balance. The inherent properties of the piperazine scaffold, combined with strategic modifications of its substituents, allow medicinal chemists to modulate a compound's lipophilicity and polarity. This optimization is crucial for enhancing its ability to passively diffuse across the BBB and reach its intended target within the central nervous system. The successful development of CNS-targeted piperazine-based compounds implicitly confirms their ability to penetrate the BBB and exert their pharmacological effects.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound derivatives, SAR studies provide critical insights that guide the design of more potent and selective drugs. By systematically altering different parts of the molecule—such as the substituents on the piperazine ring or the aryl groups attached to it—researchers can identify the key structural features required for a desired pharmacological effect.

The type and position of substituents on the piperazine core and its associated chemical groups have a profound impact on biological activity. Research into dopamine receptor ligands has shown that even minor changes to the aryl group attached to the piperazine nitrogen can lead to significant shifts in receptor affinity and selectivity.

For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, compounds with phenyl or substituted phenyl groups displayed high affinity for the D3 receptor. The introduction of a 2-methoxyphenyl group enhanced D3 receptor affinity threefold compared to an unsubstituted phenyl group. An even greater affinity was achieved with a 2,3-dichlorophenylpiperazine analogue, which demonstrated subnanomolar potency. Conversely, adding bulky groups like tert-butyl at the 3 and 5 positions of the aryl ring led to a significant reduction in affinity for both D2 and D3 receptors. These findings underscore the critical role of substituent size, position, and electronic properties in determining the biological profile of piperazine derivatives.

| Compound | Aryl Group | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity Ratio |

|---|---|---|---|---|

| 6 | Phenyl | 2.2 | 12 | 5.4 |

| 7 | 2-Methoxyphenyl | 0.74 | 41 | 56 |

| 8 | 2,3-Dichlorophenyl | 0.51 | 18 | 36 |

| 11 | 3,5-di-tert-Butylphenyl | >1000 | >1000 | - |

The piperazine ring itself is a crucial pharmacophore, and modifications to this core structure often have significant pharmacological consequences. Its rigidity and basicity are key to its function in many drug molecules. Studies have shown that replacing the piperazine ring with other heterocyclic systems, such as morpholine (B109124) or pyrrolidine, can lead to a marked decrease in biological activity.

Similarly, altering the flexibility of the molecular backbone can be detrimental. In one study, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a complete loss of whole-cell activity, even though some activity against the isolated enzyme target was retained. This indicates that the specific conformation and structural integrity provided by the piperazine ring are essential for the molecule to interact effectively with its biological target in a cellular environment. These findings confirm that the piperazine moiety is not merely a linker but an essential component for the desired pharmacological impact.

| Original Scaffold | Modified Scaffold | Observed Pharmacological Impact | Reference |

|---|---|---|---|

| Piperazine | Morpholine | Noticeable decrease in activity | |

| Piperazine | Pyrrolidine | Noticeable decrease in activity | |

| Rigid Piperazine Ring | Flexible Ethylenediamine Spacer | Loss of whole-cell activity |

Drug Design and Development

The piperazine scaffold, and by extension its synthetic precursor this compound, is a privileged structure in drug design. Its frequent appearance in approved drugs is a testament to its utility in creating molecules with favorable therapeutic properties. The piperazine moiety can improve aqueous solubility and oral bioavailability, crucial pharmacokinetic parameters for effective drug delivery. Medicinal chemists utilize Boc-protected piperazine as a key intermediate to introduce the piperazine core into a target molecule, allowing for the subsequent addition of various functional groups to fine-tune its biological activity.

In pharmaceutical development, a "lead compound" is a chemical starting point that shows promising biological activity and serves as the basis for designing more effective and safer drug candidates through chemical modifications. While this compound is more accurately described as a key building block, the broader class of simple piperazine derivatives frequently serves the role of a lead structure.

The process of drug development often involves synthesizing a library of analogues based on a core piperazine structure. For example, starting with a simple arylpiperazine that shows modest activity, researchers can systematically explore different substituents on the aryl ring and the second piperazine nitrogen to optimize potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation, which is central to modern drug discovery, often begins with a foundational piperazine-containing molecule, underscoring its importance as a platform for pharmaceutical innovation.

Optimization of Efficacy and Selectivity of Drug Candidates

The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives, including this compound, are instrumental in the lead optimization phase of drug discovery. nih.govmdpi.comresearchgate.net The structural and physicochemical properties of the piperazine ring, such as its basicity, solubility, and conformational flexibility, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov Through systematic structural modifications, medicinal chemists can fine-tune the efficacy and selectivity of these molecules.

A key strategy in lead optimization involves detailed structure-activity relationship (SAR) studies, where modifications to the piperazine core and its substituents are correlated with changes in biological activity. mdpi.com The tert-butoxycarbonyl (Boc) group in tert-butyl piperazine-1-carboxylate serves as a protecting group, allowing for selective reactions at the second nitrogen atom of the piperazine ring. This facilitates the synthesis of a diverse library of analogs for SAR studies. mdpi.comchemicalbook.com

One notable example is the development of selective inhibitors for the voltage-gated sodium channel NaV1.7, a compelling target for pain treatment. In the optimization of a series of piperazine amides, systematic SAR exploration was conducted. Starting with a lead compound, researchers investigated modifications to different parts of the scaffold, including the piperazine ring itself. It was discovered that rigidifying the piperazine ring by introducing bridging methylene (B1212753) and ethylene (B1197577) units led to a significant increase in selectivity for NaV1.7 over the cardiac channel NaV1.5. nih.govrsc.org This is crucial for avoiding potential cardiovascular side effects.

The following table illustrates the impact of these modifications on selectivity:

| Compound | Piperazine Ring Modification | NaV1.7 IC50 (μM) | NaV1.5 IC50 (μM) | Selectivity (NaV1.5/NaV1.7) |

| 14 (Parent) | Standard Piperazine | 0.025 | 5.8 | 232 |

| 27 | Diazabicyclo[3.1.1]heptane | 0.033 | >30 | >909 |

| 28 | Diazabicyclo[3.2.1]octane | 0.038 | >30 | >789 |

Data sourced from a study on piperazine amides as NaV1.7 inhibitors. nih.gov

This data clearly demonstrates that constraining the conformation of the piperazine ring can disfavor binding to the NaV1.5 channel, thereby enhancing selectivity. Further optimization by substituting the amide A-ring with a 3,5-difluorophenyl group also contributed to a favorable balance of potency and selectivity. nih.gov

Similarly, in the development of anticancer agents, modifications of the piperazine moiety have been shown to influence both potency and selectivity. For instance, in a series of arylpiperazine derivatives designed as androgen receptor (AR) antagonists for prostate cancer, SAR studies revealed that the nature of the aryl group and its substituents significantly impacted cytotoxic activity. mdpi.com A lead compound with a phenyl ring on the piperazine showed potent activity against LNCaP prostate cancer cells. Further studies indicated that ortho-substituted phenyl derivatives maintained or improved this activity, while other aryl groups did not offer an advantage. mdpi.com

The introduction of specific functional groups to the piperazine ring can also enhance selectivity for cancer cells over normal cells. In the modification of natural products with piperazine moieties, it has been observed that certain substitutions can lead to selective cytotoxicity against specific cancer cell lines. nih.gov

Development of Prodrugs and Targeted Delivery Systems

The chemical properties of this compound and related piperazine derivatives also lend themselves to the development of prodrugs and targeted drug delivery systems. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This approach can be used to improve a drug's pharmacokinetic properties, reduce toxicity, and enhance its delivery to a specific site of action. researchgate.net

The piperazine moiety can be incorporated into a prodrug strategy in several ways. For instance, the nitrogen atoms of the piperazine ring can be functionalized to create a linkage that is cleaved under specific physiological conditions, such as the low pH environment of a tumor or in the presence of specific enzymes that are overexpressed in cancer cells. nih.govnih.gov A patent for antiviral agents describes the creation of prodrugs of piperazine-containing compounds to improve their therapeutic properties. google.com

In the context of targeted delivery, the piperazine scaffold can act as a linker, connecting a cytotoxic agent to a targeting moiety. This targeting moiety, which can be an antibody, a peptide, or a small molecule, directs the drug conjugate specifically to cancer cells that overexpress the corresponding receptor. This strategy minimizes exposure of healthy tissues to the toxic drug, thereby reducing side effects.

An innovative approach to targeted delivery involves the use of protein-based nanocarriers. In one study, piperazine-based compounds were designed to interact with small interfering RNA (siRNA) and were then conjugated to humanized ferritin (hFt), a protein that can be targeted to cancer cells overexpressing the transferrin receptor 1. This system demonstrated effective delivery of the siRNA into cancer cells, leading to specific gene silencing. mdpi.com

The following table outlines the components of such a targeted delivery system:

| Component | Function | Example |

| Drug/Payload | The therapeutic agent to be delivered. | Small interfering RNA (siRNA) |

| Linker | Connects the drug to the targeting moiety. | Piperazine-based compounds |

| Targeting Moiety | Directs the system to specific cells. | Humanized Ferritin (hFt) |

| Target Receptor | Overexpressed on cancer cells. | Transferrin Receptor 1 (TfR1) |

While research into using this compound specifically in these systems is ongoing, the principles established with other piperazine derivatives highlight the potential of this chemical scaffold in creating more effective and safer cancer therapies. The ability to modify the piperazine ring allows for the attachment of various linkers and targeting ligands, making it a valuable building block in the design of sophisticated drug delivery systems.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, chemists can deduce its precise atomic arrangement and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of butyl piperazine-1-carboxylate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Based on the structure of n-butyl piperazine-1-carboxylate, a predictable pattern of signals is expected. The protons on the piperazine (B1678402) ring adjacent to the nitrogen of the carbamate (B1207046) group are deshielded compared to those on the other side of the ring near the secondary amine. The butyl group shows a characteristic set of signals corresponding to the methyl, and three methylene (B1212753) groups.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.05 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.40 | t | 4H | -C(=O)N(CH₂ )₂- |

| ~2.80 | t | 4H | -NH-(CH₂ )₂- |

| ~1.85 | s (broad) | 1H | -NH |

| ~1.60 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.38 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.92 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: Predicted values in CDCl₃. 't' denotes a triplet, 'm' denotes a multiplet, 's' denotes a singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their chemical environment. The carbonyl carbon of the carbamate group is typically found at the most downfield position.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.5 | C =O |

| ~65.0 | -O-C H₂- |

| ~46.0 | Piperazine C (adjacent to NH) |

| ~44.5 | Piperazine C (adjacent to N-COO) |

| ~31.0 | -O-CH₂-C H₂- |

| ~19.2 | -O-CH₂-CH₂-C H₂- |

| ~13.8 | -C H₃ |

Note: Predicted values in CDCl₃.

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. It is also widely used in conjunction with liquid chromatography (LC-MS) for purity analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₈N₂O₂), the exact mass can be calculated and compared to the experimental value, confirming the elemental composition.

Calculated Exact Mass [M]⁺: 186.1368 Da

Calculated Mass for [M+H]⁺: 187.1441 Da

Confirmation of this exact mass by HRMS provides unambiguous evidence for the compound's molecular formula.

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for assessing the purity of this compound samples by separating the main component from any impurities, each of which can then be analyzed by the mass spectrometer.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Piperazine) |

| 2960-2850 | C-H Stretch | Alkyl (Butyl and Piperazine) |

| ~1700 | C=O Stretch | Carbamate |

| ~1240 | C-O Stretch | Carbamate |

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbamate carbonyl group, while the band in the region of 3300 cm⁻¹ confirms the presence of the N-H group in the piperazine ring.

Chromatographic Techniques

Chromatographic methods are fundamental for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed.

A common setup would involve:

Column: C18 stationary phase.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Detector: Since the compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (as in LC-MS) would be suitable for detection and quantification.

In a typical analysis, a pure sample of this compound would appear as a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for accurate quantification. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions and to guide purification processes like column chromatography. google.com

In the synthesis of this compound from piperazine, TLC on a silica (B1680970) gel plate can be used to track the consumption of the starting material and the formation of the product.

Stationary Phase: Silica gel plate.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

Visualization: The spots are typically visualized using a potassium permanganate (B83412) stain, which reacts with the amine groups.

The product, being less polar than the starting piperazine, will have a higher retention factor (Rf) value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is dominant.

Column Chromatography (Silica Gel) for Purification

Column chromatography, utilizing silica gel as the stationary phase, is a ubiquitous and indispensable technique for the purification of this compound and its derivatives from crude reaction mixtures. The principle of this method hinges on the differential adsorption of components in a mixture onto the polar silica gel surface. A solvent system, or eluent, of varying polarity is passed through the column, allowing for the separation of the target compound from impurities.